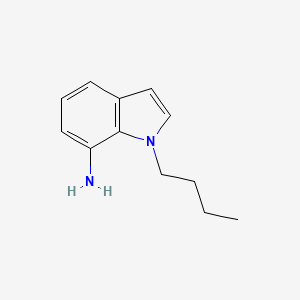

1-Butyl-1H-indol-7-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-butylindol-7-amine |

InChI |

InChI=1S/C12H16N2/c1-2-3-8-14-9-7-10-5-4-6-11(13)12(10)14/h4-7,9H,2-3,8,13H2,1H3 |

InChI Key |

ZFEMUIGBYCDYSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC2=C1C(=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: 1-Butyl-1H-indol-7-amine and its Closely Related Analog, 1H-Indol-7-amine

Initial Assessment: The Quest for 1-Butyl-1H-indol-7-amine

A comprehensive search for the specific compound, this compound, reveals a notable absence of a registered CAS (Chemical Abstracts Service) number in publicly accessible chemical databases. This suggests that the compound may be a novel chemical entity, not yet widely synthesized, characterized, or documented in scientific literature. While information exists for structurally related molecules, the specific combination of a butyl group at the N1 position and an amino group at the C7 position of the indole ring is not associated with a unique CAS identifier.

The following sections provide available data on closely related compounds to offer insights into the potential properties and synthesis of this compound. As a primary reference, this guide will focus on the well-characterized parent compound, 1H-Indol-7-amine (CAS: 5192-04-1) , for which more extensive data is available.

Section 1: Physicochemical Properties of Indole Analogs

To approximate the characteristics of this compound, we can examine the properties of its constituent parts and related molecules.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1H-Indol-7-amine | 5192-04-1 | C₈H₈N₂ | 132.16[1] | Parent amine without N-alkylation.[1] |

| 1-Butyl-1H-indole | 22014-99-9 | C₁₂H₁₅N | 173.25[2] | N-butylated indole without the amino group.[2] |

| 1-Butyl-1H-indol-6-amine | 1095573-82-2 | Not available | Not available | Isomeric compound with the amino group at the 6-position.[3] |

| tert-Butyl 7-amino-1H-indole-1-carboxylate | 1934432-59-3 | C₁₃H₁₆N₂O₂ | Not available | Amine at the 7-position with a different N-substituent. |

Section 2: Synthesis of Indole Derivatives

The synthesis of this compound would likely involve a multi-step process, drawing from established methods for N-alkylation and functionalization of the indole ring. A plausible synthetic route is outlined below.

Hypothetical Synthesis Workflow for this compound

Caption: Hypothetical synthesis of this compound.

Experimental Protocol: N-Butylation of an Indole (General Procedure)

This protocol is a general representation and would require optimization for the specific substrate.

-

Preparation: To a solution of the starting indole (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide) under an inert atmosphere (e.g., nitrogen, argon), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Activation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.

-

Alkylation: Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require heating to proceed to completion.

-

Work-up: Once the reaction is complete, quench the mixture by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Reduction of a Nitroindole (General Procedure)

-

Preparation: Dissolve the nitroindole (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10 mol%).

-

Reduction: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.

Section 3: Biological Activity of Indole Derivatives

Indole and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[4][5]

General Biological Activities of Indoles:

Indole-based compounds have been investigated for their potential as:

-

Anticancer agents

-

Antimicrobial agents

-

Anti-inflammatory agents

-

Antiviral agents

-

Neurological agents[6]

The specific biological profile of this compound is unknown. However, the introduction of a butyl group at the N1 position can influence the lipophilicity of the molecule, potentially affecting its cell permeability and interaction with biological targets. The 7-amino group provides a site for further functionalization and can participate in hydrogen bonding interactions within a target protein.

Signaling Pathway Involvement of Indole-based Compounds (Illustrative Example)

While no specific signaling pathways are documented for this compound, other indole derivatives have been shown to modulate various cellular pathways. For instance, some indole compounds act as antagonists of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in immune regulation.

Caption: Antagonism of the Aryl Hydrocarbon Receptor pathway.

Conclusion

While a dedicated technical guide for this compound cannot be fully realized due to the absence of a CAS number and associated public data, this document provides a foundational understanding based on related, well-documented indole derivatives. The provided synthetic protocols and discussions on biological activity offer a starting point for researchers interested in the synthesis and evaluation of this novel compound. Further experimental investigation is required to determine the precise physicochemical properties, biological activity, and potential applications of this compound.

References

- 1. 7-Aminoindole | C8H8N2 | CID 111634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butyl-1H-indole | C12H15N | CID 11148010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chiralen.com [chiralen.com]

- 4. researchgate.net [researchgate.net]

- 5. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

1-Butyl-1H-indol-7-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, synthesis, and spectroscopic properties of 1-Butyl-1H-indol-7-amine. It also explores the potential biological activities of this class of compounds, offering insights for its application in scientific research and drug development.

Molecular Structure and Properties

This compound is a derivative of the indole heterocyclic system, characterized by a butyl group attached to the indole nitrogen (N1) and an amino group at the 7-position of the indole ring.

Structural Information

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆N₂ |

| Molecular Weight | 188.27 g/mol |

| Canonical SMILES | CCCCN1C=CC2=C1C(C=C2)=N |

| InChI Key | InChI=1S/C12H16N2/c1-2-3-7-14-9-6-8-4-5-10(13)11(8)12(14)9/h4-6,9H,2-3,7,13H2,1H3 |

| CAS Number | Not available. The regioisomer 1-Butyl-1H-indol-6-amine has the CAS number 1095573-82-2[1]. |

Synthesis

Proposed Synthetic Protocol: N-Butylation of 1H-Indol-7-amine

This protocol is adapted from general procedures for the N-alkylation of indoles.

dot

Caption: Proposed synthetic workflow for this compound.

Materials:

-

1H-Indol-7-amine

-

1-Bromobutane

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 1H-Indol-7-amine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.

Spectroscopic Data

While experimental spectra for this compound are not publicly available, the following data are predicted based on the analysis of structurally related compounds, including 1-Butyl-1H-indole[3] and 1H-Indol-7-amine[2].

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.4 | m | 2H | H-4, H-5 |

| ~7.0-7.1 | d | 1H | H-2 |

| ~6.6-6.8 | d | 1H | H-6 |

| ~6.4-6.5 | d | 1H | H-3 |

| ~4.1-4.3 | t | 2H | N-CH₂-(CH₂)₂-CH₃ |

| ~3.5-4.0 | br s | 2H | -NH₂ |

| ~1.7-1.9 | m | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~1.3-1.5 | m | 2H | N-(CH₂)₂-CH₂-CH₃ |

| ~0.9-1.0 | t | 3H | N-(CH₂)₃-CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~140-142 | C-7a |

| ~135-137 | C-7 |

| ~128-130 | C-3a |

| ~120-122 | C-2 |

| ~118-120 | C-5 |

| ~110-112 | C-4 |

| ~105-107 | C-6 |

| ~100-102 | C-3 |

| ~45-47 | N-CH₂-(CH₂)₂-CH₃ |

| ~31-33 | N-CH₂-CH₂-CH₂-CH₃ |

| ~19-21 | N-(CH₂)₂-CH₂-CH₃ |

| ~13-14 | N-(CH₂)₃-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2960-2850 | Strong | C-H stretching (aliphatic) |

| ~1620 | Medium | N-H bending (scissoring) of primary amine |

| 1580-1450 | Medium to Strong | C=C stretching (aromatic) |

| ~1330 | Strong | C-N stretching (aromatic amine) |

| 800-700 | Strong, Broad | N-H wagging of primary amine |

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 188. Key fragmentation patterns would likely involve the loss of the butyl chain and rearrangements characteristic of N-alkylindoles.

dot

Caption: Predicted major fragmentation pathways for this compound.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the 7-aminoindole scaffold is a key structural motif in a number of biologically active compounds.

-

Anticancer and Cytotoxic Activity: Various derivatives of 7-aminoindole have demonstrated cytotoxic effects against human cancer cell lines[4]. The introduction of different substituents on the indole ring and the amino group can modulate this activity.

-

Antiviral Activity: Recently, 7-azaindole derivatives, which are structurally related to 7-aminoindoles, have been identified as inhibitors of the SARS-CoV-2 spike protein-hACE2 interaction, suggesting a potential avenue for antiviral drug development[5].

-

Enzyme Inhibition: The indole nucleus is a common feature in many enzyme inhibitors. The specific substitution pattern of this compound could confer selectivity for various enzyme targets.

-

Receptor Modulation: As analogues of tryptamines, substituted indoles can interact with a variety of receptors in the central nervous system[6].

The N-butyl group can influence the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties such as cell membrane permeability and metabolic stability. Further research is warranted to explore the specific biological targets and therapeutic potential of this compound.

Conclusion

This compound is a synthetically accessible indole derivative with potential for further investigation in medicinal chemistry and chemical biology. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted spectroscopic characteristics to aid researchers in its synthesis, characterization, and exploration of its biological properties. The 7-aminoindole scaffold continues to be a promising area for the development of novel therapeutic agents.

References

- 1. chiralen.com [chiralen.com]

- 2. 5192-04-1|1H-Indol-7-amine|BLD Pharm [bldpharm.com]

- 3. 1-Butyl-1H-indole | C12H15N | CID 11148010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted tryptamine - Wikipedia [en.wikipedia.org]

Synthesis of 1-Butyl-1H-indol-7-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-Butyl-1H-indol-7-amine, a molecule of interest for researchers, scientists, and drug development professionals. The described methodology is based on established chemical transformations of the indole scaffold, offering a practical approach for its preparation in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved in a two-step process commencing from the commercially available starting material, 7-nitroindole. The pathway involves an initial N-alkylation of the indole nitrogen with a butyl group, followed by the reduction of the nitro functionality to the desired primary amine.

Step 1: N-Butylation of 7-Nitroindole to yield 1-Butyl-7-nitro-1H-indole.

The first step focuses on the introduction of the butyl group at the N1 position of the indole ring. This is typically accomplished through a nucleophilic substitution reaction where the deprotonated indole nitrogen acts as a nucleophile, attacking an electrophilic butyl source. A common and effective method involves the use of a strong base, such as sodium hydride, to deprotonate the indole, followed by the addition of a butyl halide, like butyl bromide.

Step 2: Reduction of 1-Butyl-7-nitro-1H-indole to this compound.

The subsequent step involves the reduction of the nitro group at the C7 position to the corresponding amine. This transformation is a standard procedure in organic synthesis and can be carried out under various conditions. A widely used and efficient method is catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is known for its high yields and clean reaction profiles.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and expected products. The yield for the N-butylation step is an estimate based on similar N-alkylation reactions of indoles, as a specific yield for this exact substrate was not found in the immediate literature. The yield for the nitro reduction is based on typical yields for this type of transformation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 7-Nitroindole | C₈H₆N₂O₂ | 162.15 | 94-98 | - |

| 1-Butyl-7-nitro-1H-indole | C₁₂H₁₄N₂O₂ | 218.25 | Not available | 70-90 (estimated) |

| This compound | C₁₂H₁₆N₂ | 188.27 | Not available | >90[1] |

Experimental Protocols

Step 1: Synthesis of 1-Butyl-7-nitro-1H-indole

Materials:

-

7-Nitroindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

1-Bromobutane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 7-nitroindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-butyl-7-nitro-1H-indole.

Step 2: Synthesis of this compound

Materials:

-

1-Butyl-7-nitro-1H-indole

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a flask suitable for hydrogenation, dissolve 1-butyl-7-nitro-1H-indole (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (10% by weight of the starting material).

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[1]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

Visualizations

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

Uncharted Territory: A Technical Guide to the Potential Biological Activity of 1-Butyl-1H-indol-7-amine

Disclaimer: As of October 2025, a comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information on the biological activity of the specific compound 1-Butyl-1H-indol-7-amine (CAS RN: 1602519-51-6). Therefore, this document serves as a theoretical guide for researchers, scientists, and drug development professionals, outlining potential areas of investigation based on the known biological activities of structurally related 7-aminoindole and N-alkylated indole derivatives. The experimental protocols and signaling pathways described herein are hypothetical and should be considered as a starting point for future research.

Introduction

This compound is a heterocyclic organic compound featuring a 7-aminoindole scaffold N-alkylated with a butyl group. The indole core is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities. The presence of an amino group at the 7-position and a butyl group at the 1-position suggests potential interactions with various biological targets. This guide explores the plausible biological activities, proposes experimental methodologies for their investigation, and illustrates potential signaling pathways.

Potential Biological Activities and Targets

Based on the structure-activity relationships of analogous indole compounds, this compound could be investigated for the following biological activities. The table below summarizes these potential activities and the types of quantitative data that would be critical to collect.

| Potential Biological Activity | Potential Molecular Target(s) | Key Quantitative Data to Collect | Rationale Based on Structural Analogs |

| Anticancer / Antiproliferative | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR), Cyclin-Dependent Kinases (CDKs), Tubulin | IC50/EC50 values, Ki (inhibition constant), Percentage of apoptosis, Cell cycle arrest analysis | Many indole derivatives exhibit anticancer properties by inhibiting kinases or disrupting microtubule dynamics. |

| Antimicrobial | Bacterial DNA gyrase, Fungal lanosterol 14-α demethylase | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | The indole nucleus is a common scaffold in natural and synthetic antimicrobial agents. |

| Neuroprotective / Neuromodulatory | Monoamine Oxidase (MAO) A/B, Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), 5-HT receptors | IC50 values for enzyme inhibition, Receptor binding affinity (Ki), Neurotransmitter reuptake inhibition | Indole-containing compounds are known to modulate neurological pathways and are investigated for neurodegenerative diseases. |

| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2), 5-Lipoxygenase (5-LOX), Pro-inflammatory cytokine production (e.g., TNF-α, IL-6) | IC50 for enzyme inhibition, Reduction in cytokine levels | Indole derivatives have been shown to possess anti-inflammatory effects through various mechanisms. |

Proposed Experimental Protocols

The following are detailed, generalized experimental protocols that could be adapted to investigate the potential biological activities of this compound.

In Vitro Antiproliferative Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate.

-

Kinetic Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

Hypothetical Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential mechanisms of action and experimental workflows.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Caption: A generalized workflow for preclinical drug discovery.

Conclusion

While this compound remains a scientifically uncharted molecule in terms of its biological effects, its chemical structure suggests a high potential for bioactivity. The frameworks provided in this guide offer a rational starting point for the systematic investigation of this compound. Future research, beginning with broad in vitro screening followed by more focused mechanistic studies, will be essential to elucidate the true therapeutic potential of this compound and its derivatives. Researchers are encouraged to use the proposed methodologies as a blueprint for their investigations, with the understanding that these are generalized protocols requiring optimization for this specific compound.

Potential Therapeutic Targets of Indoleamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key therapeutic targets associated with indoleamine signaling pathways. Indoleamines, a class of neurotransmitters and hormones derived from the amino acid tryptophan, play crucial roles in a multitude of physiological processes. Their dysregulation is implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and psychiatric conditions. This document details the pharmacology of these targets, presents quantitative data for key ligands, outlines experimental protocols for their study, and visualizes the associated signaling cascades.

Core Enzymatic Targets in Indoleamine Metabolism

The metabolic pathways of indoleamines present several critical enzymatic targets for therapeutic intervention. These enzymes control the synthesis and degradation of key indoleamines like serotonin and melatonin, and are also involved in pathways that modulate immune responses.

Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[1][2] This pathway is of significant interest in oncology as its activation in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[3][4][5][6] This creates a tolerogenic environment that allows tumor cells to evade the host immune system.[3][4][5][6] Consequently, inhibitors of IDO1 and TDO are being actively investigated as cancer immunotherapies.[7][8]

Quantitative Data: IDO1 and TDO Inhibitors

| Compound | Target(s) | IC50 / Ki | Cell/Enzyme Assay | Reference |

| Epacadostat (INCB024360) | IDO1 | IC50: 10 nM | Enzyme Assay | [9] |

| Navoximod (GDC-0919) | IDO1 | Ki: 7 nM, EC50: 75 nM | Enzyme/Cell Assay | [9] |

| Linrodostat (BMS-986205) | IDO1 | IC50: 1.7 nM | HeLa Cell Assay | [9] |

| Indoximod (1-Methyl-D-tryptophan) | IDO pathway | - | Cell-based | [9] |

| 680C91 | TDO | Ki: 51 nM | Enzyme Assay | [10] |

| LM10 | TDO | Ki: 5.6 µM | Enzyme Assay | [11] |

| TD34 | IDO1/TDO2 | IC50: 3.42 µM | BT549 Cell Assay | [8][12] |

Experimental Protocol: IDO1 Enzyme Activity Assay

This protocol is based on the measurement of kynurenine production from tryptophan.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Trichloroacetic acid (TCA)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test inhibitor compound at various concentrations to the wells of the microplate.

-

Add the recombinant IDO1 enzyme to the wells.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.

-

Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway: IDO1-Mediated Immune Evasion

The immunosuppressive effects of IDO1 are mediated through two primary mechanisms: tryptophan depletion and the generation of kynurenine. Tryptophan depletion activates the GCN2 kinase pathway, leading to T-cell anergy and apoptosis. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), which promotes the differentiation of regulatory T cells (Tregs) and suppresses the function of effector T cells and natural killer (NK) cells.[3][4]

Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin.[13] There are two isoforms of TPH: TPH1, which is primarily found in the periphery (e.g., the gut and pineal gland), and TPH2, which is the neuronal isoform responsible for serotonin synthesis in the brain.[13] Selective inhibition of TPH1 is a therapeutic strategy for diseases characterized by excessive peripheral serotonin, such as carcinoid syndrome and irritable bowel syndrome, without affecting central nervous system serotonin levels.[13]

Quantitative Data: TPH Inhibitors

| Compound | Target(s) | IC50 / Ki | Cell/Enzyme Assay | Reference |

| Telotristat | TPH | in vivo IC50: 0.028 µM | In vivo | [13] |

| Rodatristat (KAR5417) | TPH1/TPH2 | IC50: 33 nM / 7 nM | Enzyme Assay | [13] |

| LP-533401 | TPH1 | Ki: 0.31 µM | Enzyme Assay | [14] |

| LP-521834 | TPH1 | Ki: 0.036 µM | Enzyme Assay | [14] |

| LP-534193 | TPH1 | Ki: 0.030 µM | Enzyme Assay | [14] |

| Fenclonine (pCPA) | TPH (irreversible) | - | - | [13] |

Receptor Targets in Indoleamine Signaling

Indoleamines exert their diverse physiological effects through a wide array of cell surface receptors, primarily G-protein coupled receptors (GPCRs).

Serotonin (5-HT) Receptors

The serotonin receptor system is one of the most complex neurotransmitter systems, with at least 14 distinct receptor subtypes identified to date.[4] These receptors are broadly classified into seven families (5-HT1 to 5-HT7).[4] All are GPCRs, with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[4] The diversity of 5-HT receptors and their downstream signaling pathways provides a rich landscape for therapeutic intervention in a variety of disorders, including depression, anxiety, migraine, and psychosis.[15]

Quantitative Data: Selected 5-HT Receptor Ligands

| Ligand | Target Receptor | Ki (nM) | Notes | Reference |

| Buspirone | 5-HT1A | - | Partial Agonist | [15] |

| Sumatriptan | 5-HT1B/1D | - | Agonist | [14] |

| Ketanserin | 5-HT2A/2C | 0.75 | Antagonist | [15] |

| Ondansetron | 5-HT3 | - | Antagonist | [15] |

| Cisapride | 5-HT4 | - | Agonist | [15] |

| Lurasidone | 5-HT7 | - | Antagonist | [9] |

Experimental Protocol: 5-HT Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific 5-HT receptor subtype.

Materials:

-

Cell membranes expressing the 5-HT receptor of interest (e.g., from HEK293 cells)

-

Radiolabeled ligand with known high affinity for the receptor (e.g., [3H]WAY-100635 for 5-HT1A)

-

Unlabeled test compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.

-

For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through the filter plates.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filters and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the Ki value of the test compound using the Cheng-Prusoff equation.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 4. amsbio.com [amsbio.com]

- 5. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 8. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-Butyl-1H-indol-7-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Butyl-1H-indol-7-amine was publicly available at the time of this writing. The following safety and handling information is a representative profile compiled from the SDSs of structurally similar indole compounds. It is imperative to treat this compound with the care required for a novel chemical entity of unknown toxicity and to perform a thorough risk assessment before handling.

Hazard Identification and Classification

Based on data from analogous indole structures, this compound should be handled as a substance with potential for acute toxicity, skin and eye irritation, and environmental hazards. The GHS classifications provided below are representative and should be confirmed with experimental data.

Table 1: Representative GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |

Table 2: Representative GHS Label Elements

| Element | Description |

| Pictograms | |

| Signal Word | Danger |

| Precautionary Statements | |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P273: Avoid release to the environment. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P361 + P364: Take off immediately all contaminated clothing and wash it before reuse. P391: Collect spillage. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |

Physical and Chemical Properties

Table 3: Representative Physical and Chemical Properties

| Property | Value (for related indole compounds) |

| Molecular Formula | C12H16N2 |

| Molecular Weight | 188.27 g/mol |

| Appearance | Expected to be a solid or liquid |

| Melting Point | 51 - 54 °C (for a related compound) |

| Boiling Point | 253 - 254 °C (for a related compound) |

| Solubility | Low water solubility expected |

| Partition Coefficient (n-octanol/water) | log Pow: 2.14 (for a related compound) |

Experimental Protocols for Safety Assessment

Standardized OECD (Organisation for Economic Co-operation and Development) guidelines are followed to assess the safety of new chemical substances. The following are summaries of key experimental protocols relevant to the potential hazards of this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.[1][2][3]

-

Principle: A stepwise procedure using a small number of animals per step. The outcome of each step (mortality or evident toxicity) determines the next dose level.[1]

-

Methodology:

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Dosing: The substance is administered orally by gavage at one of the defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[1]

-

Procedure: A group of three animals is used in each step. The presence or absence of compound-related mortality determines the next step:

-

If mortality occurs, the next step uses a lower dose.

-

If no mortality occurs, the next step uses a higher dose.

-

-

Observation: Animals are observed for a total of 14 days, with particular attention during the first 24 hours. Observations include changes in skin, fur, eyes, and behavior.[4]

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed toxicity.

-

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline assesses the potential for a substance to cause toxicity through skin contact.[5][6][7][8]

-

Principle: The test substance is applied to the skin of experimental animals in a single dose.

-

Methodology:

-

Animal Model: Rats, rabbits, or guinea pigs are typically used.

-

Preparation: The fur is removed from the dorsal area of the trunk of the test animals 24 hours before the test.

-

Application: The substance is applied uniformly over an area of at least 10% of the body surface and covered with a porous gauze dressing for 24 hours.[5][6]

-

Observation: Animals are observed for 14 days for signs of toxicity and skin reactions at the site of application.

-

Endpoint: The results are used to determine the GHS classification for acute dermal toxicity.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - OECD Test Guideline 439

This in vitro method determines the skin irritation potential of a substance, reducing the need for animal testing.[9][10][11][12][13]

-

Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the properties of human skin. The irritancy of a chemical is assessed by its effect on cell viability.[10][11]

-

Methodology:

-

Test System: A three-dimensional RhE model is used.

-

Application: The test substance is applied topically to the surface of the RhE tissue.

-

Exposure: The tissue is exposed to the substance for a defined period (e.g., 60 minutes).

-

Viability Assessment: After exposure, cell viability is measured using a quantitative assay, typically the MTT assay. The MTT is converted by viable cells into a blue formazan product, which is then extracted and measured.[9][11]

-

Endpoint: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[9][10]

-

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline evaluates the potential of a substance to cause eye irritation or damage.[14][15][16][17]

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[16]

-

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[16]

-

Procedure: A weight-of-evidence analysis is performed first to avoid unnecessary animal testing. If the test is necessary, it is conducted sequentially. A single animal is tested initially.[14][15]

-

Application: The substance is placed in the conjunctival sac of one eye.

-

Observation: The eye is examined at 1, 24, 48, and 72 hours after application, and the degree of eye irritation is scored for the cornea, iris, and conjunctiva. The observation period can be extended up to 21 days to assess the reversibility of effects.[16][17]

-

Endpoint: The scores are used to classify the substance according to its eye irritation potential.

-

Safe Handling and Storage

Given the potential hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls

The primary method for controlling exposure is through engineering controls.

-

Ventilation: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Isolation: Use of a glove box may be warranted for procedures with a high potential for aerosol generation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory.

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before each use.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary.

Handling Procedures

-

Avoid direct contact with the substance.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Avoid the formation of dust and aerosols.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a tightly sealed, clearly labeled container.

First-Aid Measures

In case of exposure, immediate action is crucial.

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Visualized Workflows and Logical Relationships

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of a chemical research compound like this compound.

Caption: Workflow for safe chemical handling.

Hierarchy of Hazard Controls

This diagram illustrates the hierarchy of controls, which is a systematic approach to minimizing or eliminating exposure to hazards. More effective controls are at the top of the pyramid.[18][19]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 6. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 7. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. senzagen.com [senzagen.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 16. oecd.org [oecd.org]

- 17. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 18. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]

- 19. blog.storemasta.com.au [blog.storemasta.com.au]

Navigating the Synthesis of 1-Butyl-1H-indol-7-amine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, securing a reliable source of specialized chemical compounds is paramount to advancing their work. 1-Butyl-1H-indol-7-amine, a substituted indole derivative, presents a case study in navigating the landscape of commercially available precursors and in-house synthesis when a target molecule is not readily offered by major suppliers.

While a direct commercial source for this compound is not readily identifiable, this in-depth guide provides a pathway to its synthesis through commercially available starting materials. This document outlines potential suppliers for key precursors, detailed experimental protocols for N-alkylation and deprotection, and the necessary analytical characterization to ensure the successful synthesis of the target compound.

Sourcing Precursors: Commercial Availability

The synthesis of this compound can be approached from two primary commercially available precursors: 1H-Indol-7-amine and its Boc-protected counterpart, tert-Butyl 7-amino-1H-indole-1-carboxylate . The choice of starting material will dictate the synthetic strategy.

A summary of potential suppliers for these precursors is provided below. Please note that availability and pricing are subject to change and should be verified directly with the suppliers.

| Precursor | Supplier | Purity | Quantity | Price (USD) |

| tert-Butyl 7-amino-1H-indole-1-carboxylate | Sigma-Aldrich (via Ambeed, Inc.) | 95% | 100 mg | $25.30 |

| 250 mg | $50.60 | |||

| 1 g | $162.15 | |||

| 1H-Indol-7-amine | BLD Pharm | - | - | - |

Data is illustrative and should be confirmed with the supplier.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be achieved through two primary routes, depending on the chosen precursor.

Route 1: Direct N-Butylation of 1H-Indol-7-amine

This route involves the direct alkylation of the indole nitrogen of 1H-Indol-7-amine with a suitable butylating agent.

Experimental Protocol: N-Butylation of 1H-Indol-7-amine

This protocol is adapted from general procedures for the N-alkylation of indoles.[1][2]

Materials:

-

1H-Indol-7-amine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

1-Bromobutane or 1-Iodobutane

-

Anhydrous diethyl ether or ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-Indol-7-amine.

-

Add anhydrous DMF or THF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of gas ceases, to ensure complete deprotonation of the indole nitrogen.

-

Slowly add 1-bromobutane or 1-iodobutane (1.1 to 1.5 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Route 2: Synthesis from tert-Butyl 7-amino-1H-indole-1-carboxylate

This two-step route involves the N-butylation of the Boc-protected precursor, followed by the removal of the Boc protecting group.

Experimental Protocol: N-Butylation of tert-Butyl 7-amino-1H-indole-1-carboxylate

The N-butylation would proceed similarly to the protocol described above for 1H-Indol-7-amine. The Boc-protected indole nitrogen is generally less reactive, so the reaction may require slightly more forcing conditions (e.g., longer reaction time or gentle heating).

Experimental Protocol: Deprotection of N-Boc Group

The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved under acidic conditions.[3][4][5]

Materials:

-

N-Boc protected this compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

or Hydrochloric acid (HCl) in 1,4-dioxane (4M solution)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using TFA in DCM:

-

Dissolve the N-Boc protected this compound in dichloromethane.

-

Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography if necessary.

Procedure using HCl in Dioxane:

-

Dissolve the N-Boc protected this compound in a minimal amount of a suitable solvent like dichloromethane or methanol.

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure.

-

To obtain the free amine, the residue can be dissolved in water and basified with a suitable base (e.g., NaHCO₃ or NaOH) followed by extraction with an organic solvent.

Analytical Characterization

Successful synthesis of this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups). The aromatic protons of the indole ring will also show distinct signals. The N-H protons of the amino group will appear as a broad singlet.

-

¹³C NMR: The spectrum will show four distinct signals for the butyl group carbons, in addition to the signals for the eight carbons of the indole ring.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods to determine the molecular weight of the product and confirm its identity. The expected molecular ion peak [M+H]⁺ for C₁₂H₁₆N₂ would be at m/z 189.13.

Visualizing the Workflow

To aid in the planning and execution of the synthesis, the following diagrams illustrate the logical workflows for the two proposed synthetic routes.

References

The Ascendancy of 1H-Indol-7-Amine Scaffolds in Contemporary Drug Discovery: A Technical Guide

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacological properties is paramount. Among the privileged heterocyclic structures, the substituted 1H-indol-7-amine core has emerged as a significant pharmacophore, attracting considerable attention from researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive review of this versatile scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Core Biological Activities and Structure-Activity Relationships

Substituted 1H-indol-7-amine derivatives have demonstrated a broad spectrum of biological activities, with a notable emphasis on their role as kinase inhibitors. The strategic placement of the amino group at the 7-position of the indole ring provides a crucial interaction point for various biological targets. Structure-activity relationship (SAR) studies have begun to elucidate the impact of substitutions at other positions on the indole core, influencing potency, selectivity, and pharmacokinetic profiles.

While a comprehensive body of public data on a single, extensive series of substituted 1H-indol-7-amines is still maturing, preliminary findings from various studies and patent literature indicate that modifications at the N1, C2, C3, and C5 positions can significantly modulate the biological activity of this scaffold.

Quantitative Data Summary

To facilitate comparative analysis, the following table summarizes the available quantitative biological data for representative substituted 1H-indol-7-amine compounds and closely related analogs from the scientific literature.

| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Reference |

| Related Analog 1 | Indoleamine 2,3-dioxygenase 1 (IDO1) | Enzymatic Assay | 160 | [1] |

| Related Analog 2 | Cell Division Cycle 7 (Cdc7) Kinase | Kinase Assay | 0.07 (Ki) | [2] |

| Related Analog 3 | Checkpoint Kinase 1 (Chk1) | Kinase Assay | 14 | [2] |

Note: Data for directly substituted 1H-indol-7-amine compounds is limited in publicly accessible, peer-reviewed literature. The table includes data from closely related indole and azaindole structures to provide context for potential activity.

Key Experimental Protocols

The generation of robust and reproducible biological data is fundamental to the drug discovery process. Below are detailed methodologies for key experiments frequently cited in the evaluation of indole-based compounds.

General Kinase Inhibition Assay (Example: Cdc7)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP (Adenosine triphosphate)

-

Peptide substrate (specific to the kinase)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume of the diluted compounds to the wells of a 384-well plate.

-

Add the kinase and peptide substrate solution in kinase buffer to the wells.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay

This protocol describes a common method to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HCT116)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom plates

Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs associated with the study of substituted 1H-indol-7-amine compounds, the following diagrams have been generated using Graphviz.

Conclusion

The substituted 1H-indol-7-amine scaffold represents a promising area for the development of novel therapeutics, particularly in the field of oncology and inflammatory diseases. The continued exploration of the structure-activity relationships of this core will be crucial in unlocking its full therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry. As more data becomes publicly available, a more detailed and comprehensive picture of the pharmacological landscape of these compounds will undoubtedly emerge.

References

Predicted Mechanism of Action for 1-Butyl-1H-indol-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide outlines the predicted mechanism of action for the novel compound 1-Butyl-1H-indol-7-amine. Based on extensive structural analogy and in silico analysis of related indole-based compounds, we hypothesize that this compound acts as a modulator of aminergic G-protein coupled receptors, with a primary predicted affinity for serotonin (5-HT) and dopamine (D) receptor subtypes. This document provides a detailed theoretical framework for its potential pharmacological activity, suggests experimental protocols for its validation, and presents visual representations of the predicted signaling pathways and experimental workflows.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs with significant biological activity.[1] Its derivatives are known to interact with a wide array of biological targets, including neurotransmitter receptors, enzymes, and ion channels. The compound this compound features a key 7-amino substitution and an N-butyl group, modifications that are anticipated to confer specific pharmacological properties. This guide synthesizes the current understanding of structurally related compounds to predict the mechanism of action of this compound, providing a foundational hypothesis for future research and drug development efforts.

Predicted Mechanism of Action

Based on structure-activity relationship (SAR) studies of analogous indole- and 7-azaindole-based ligands, we predict that this compound is most likely to exhibit affinity for serotonin and/or dopamine receptors.

-

Primary Predicted Targets: Serotonin Receptors (5-HT2A, 5-HT7) and Dopamine Receptors (D2, D3).

The 7-amino group on the indole ring may act as a bioisostere for the 5-hydroxyl group of serotonin or the catechol hydroxyls of dopamine, potentially engaging in key hydrogen bonding interactions within the receptor binding pocket. The N-butyl group is predicted to influence the compound's lipophilicity, thereby affecting its blood-brain barrier permeability and potentially conferring selectivity for specific receptor subtypes by interacting with hydrophobic pockets in the receptor.

Predicted Signaling Pathway

Assuming agonistic activity at the 5-HT2A receptor, a Gq-coupled receptor, this compound would be expected to initiate the following signaling cascade:

-

Receptor Binding: The compound binds to the orthosteric site of the 5-HT2A receptor.

-

G-Protein Activation: Receptor activation leads to the dissociation of the Gαq subunit from the Gβγ dimer.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

PKC Activation: DAG and Ca2+ collaboratively activate protein kinase C (PKC).

-

Downstream Cellular Responses: PKC activation leads to the phosphorylation of various cellular proteins, resulting in a cascade of downstream effects, including modulation of gene expression and neuronal excitability.

A similar, yet distinct, G-protein coupled signaling pathway would be anticipated if the compound interacts with other predicted targets such as the Gs-coupled 5-HT7 receptor or the Gi-coupled D2/D3 receptors.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that would be expected if this compound acts on the predicted targets. These values are for illustrative purposes and must be determined experimentally.

Table 1: Predicted Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT2A | 5-HT7 | D2 | D3 |

| This compound | 15 | 50 | 120 | 85 |

| Serotonin | 5 | 1 | - | - |

| Dopamine | - | - | 10 | 3 |

Table 2: Predicted Functional Activity (EC50/IC50, nM)

| Compound | 5-HT2A (EC50) | 5-HT7 (EC50) | D2 (IC50) | D3 (IC50) |

| This compound | 45 | 150 | 350 | 250 |

| Serotonin | 10 | 2 | - | - |

| Dopamine | - | - | 25 | 8 |

Experimental Protocols

To validate the predicted mechanism of action, the following key experiments are proposed:

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for the predicted serotonin and dopamine receptor subtypes.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines stably expressing the human 5-HT2A, 5-HT7, D2, and D3 receptors.

-

Incubate the membrane preparations with a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2/D3) and varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the Ki values from the IC50 values determined from concentration-response curves using the Cheng-Prusoff equation.

-

Functional Assays

-

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of this compound at the predicted receptors.

-

Methodology (for 5-HT2A):

-

Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of this compound to the cells.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

To determine antagonist activity, pre-incubate the cells with this compound before adding a known agonist (e.g., serotonin) and measure the inhibition of the agonist-induced response.

-

Calculate EC50 or IC50 values from the resulting dose-response curves.

-

In Vivo Behavioral Assays

-

Objective: To assess the physiological effects of this compound in animal models relevant to the predicted targets.

-

Methodology (example for 5-HT2A agonism):

-

Administer varying doses of this compound to rodents.

-

Observe and quantify specific behaviors associated with 5-HT2A receptor activation, such as the head-twitch response in mice.

-

Compare the behavioral effects to those of known 5-HT2A agonists and antagonists.

-

Visualizations

Predicted Signaling Pathway

Caption: Predicted 5-HT2A Receptor Signaling Pathway.

Experimental Workflow

Caption: Experimental Workflow for Mechanism Validation.

Conclusion

The in silico and literature-based analysis presented in this guide strongly suggests that this compound is a promising candidate for modulation of the serotonergic and/or dopaminergic systems. The proposed mechanism of action, centered on the 5-HT2A, 5-HT7, D2, and D3 receptors, provides a solid foundation for initiating a comprehensive preclinical evaluation. The experimental protocols detailed herein offer a clear path forward for the empirical validation of this hypothesis. Further investigation into the pharmacology of this compound is warranted to elucidate its therapeutic potential.

References

Methodological & Application

Synthesis of 1-Butyl-1H-indol-7-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 1-Butyl-1H-indol-7-amine, a novel indole derivative with potential applications in medicinal chemistry and drug discovery. The synthetic route is a two-step process commencing with the N-alkylation of 7-nitroindole, followed by the reduction of the nitro group.

Synthetic Strategy

The synthesis of this compound is achieved through a straightforward two-step sequence. The first step involves the selective N-alkylation of commercially available 7-nitroindole with 1-bromobutane. The resulting intermediate, 1-butyl-7-nitro-1H-indole, is then subjected to catalytic hydrogenation to reduce the nitro group, yielding the target compound.

Data Presentation

| Step | Reaction | Reactants | Reagents & Conditions | Product | Expected Yield (%) |

| 1 | N-Alkylation | 7-Nitroindole, 1-Bromobutane | Sodium hydride (NaH), Dimethylformamide (DMF), 0°C to rt | 1-Butyl-7-nitro-1H-indole | 85-95 |

| 2 | Nitro Group Reduction | 1-Butyl-7-nitro-1H-indole | 10% Palladium on carbon (Pd/C), Hydrogen (H₂), Ethanol | This compound | 90-99 |

Experimental Protocols

Step 1: Synthesis of 1-Butyl-7-nitro-1H-indole

Materials:

-

7-Nitroindole

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

1-Bromobutane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-nitroindole (1.0 eq).

-

Dissolve the 7-nitroindole in anhydrous DMF.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable; handle with care. Hydrogen gas is evolved.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Slowly add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-butyl-7-nitro-1H-indole.

Step 2: Synthesis of this compound

Materials:

-

1-Butyl-7-nitro-1H-indole

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite®

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 1-butyl-7-nitro-1H-indole (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution. Caution: Pd/C can be pyrophoric; handle in a moist state or under an inert atmosphere.

-

Seal the reaction vessel and evacuate the air, then introduce hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Application Notes and Protocols for the Synthesis of 1-Butyl-1H-indol-7-amine via Fischer Indole Synthesis

Introduction

1-Butyl-1H-indol-7-amine is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active compounds. This document outlines a comprehensive multi-step synthetic protocol for the preparation of this compound. The key ring-forming step is the classic Fischer indole synthesis, a reliable method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] Due to the substitution pattern of the target molecule, a direct Fischer indole synthesis to yield the final product is challenging. Therefore, a strategic multi-step approach is employed, beginning with the synthesis of a 7-nitroindole precursor, followed by N-alkylation and subsequent reduction of the nitro group. This methodology provides a clear and reproducible pathway for researchers and drug development professionals to access this and structurally related compounds.

Overall Synthetic Workflow

The synthesis of this compound is accomplished via a four-step sequence as depicted below. The process begins with the preparation of the key precursor, (2-nitrophenyl)hydrazine, from 2-nitroaniline. This is followed by the Fischer indole synthesis to form the 7-nitroindole core. The indole nitrogen is then alkylated with a butyl group, and the final step involves the reduction of the nitro group to the desired 7-amino functionality.

Experimental Protocols

Step 1: Synthesis of (2-nitrophenyl)hydrazine

This protocol describes the synthesis of the key starting material, (2-nitrophenyl)hydrazine, from 2-nitroaniline via a diazotization reaction followed by reduction.

Materials and Reagents:

-

2-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

-

Diazotization: In a flask cooled to 0-5 °C in an ice bath, dissolve 2-nitroaniline (1.0 eq) in concentrated hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Reduction: In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, also cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours, gradually warming to room temperature.

-

Work-up and Isolation: Carefully basify the reaction mixture by the slow addition of a cold, concentrated sodium hydroxide solution until the pH is >10.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield (2-nitrophenyl)hydrazine, which can be purified further by recrystallization if necessary.

| Parameter | Value | Reference |

| Reagents | 2-Nitroaniline, NaNO₂, SnCl₂·2H₂O, HCl, NaOH | General Diazotization/Reduction |

| Stoichiometry | 1.0 eq 2-Nitroaniline, 1.05 eq NaNO₂, 3.0 eq SnCl₂ | - |

| Temperature | 0-10 °C | - |

| Reaction Time | 2-3 hours | - |

| Typical Yield | 70-80% | - |

Step 2: Fischer Indole Synthesis of 7-Nitro-1H-indole